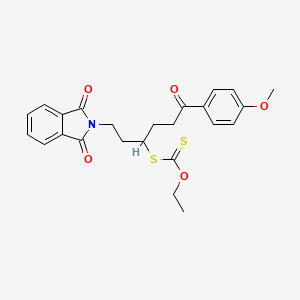
6-Bromo-1-(bromomethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 6th position and on the methyl group attached to the 1st position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(bromomethyl)naphthalene typically involves the bromination of 1-(bromomethyl)naphthalene. This can be achieved by treating 1-(bromomethyl)naphthalene with bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 6th position of the naphthalene ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the reactive bromine species and ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-1-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of 6-cyano-1-(bromomethyl)naphthalene.
Coupling Reactions: Formation of biaryl compounds with various substituents depending on the organoboron reagent used.
Aplicaciones Científicas De Investigación
6-Bromo-1-(bromomethyl)naphthalene has several applications in scientific research:
Biology and Medicine:
Industry: It serves as a precursor for the synthesis of various functional materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(bromomethyl)naphthalene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. The bromine atoms act as leaving groups, allowing nucleophiles or organometallic reagents to form new bonds with the naphthalene ring. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparación Con Compuestos Similares
1-Bromonaphthalene: A simpler brominated naphthalene with a single bromine atom at the 1st position.
2-Bromonaphthalene: Another isomer with the bromine atom at the 2nd position.
1-(Bromomethyl)naphthalene: The precursor to 6-Bromo-1-(bromomethyl)naphthalene, with a single bromine atom on the methyl group.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which allows for more diverse chemical reactivity and the potential to form more complex molecules through substitution and coupling reactions.
Propiedades
Número CAS |
86456-69-1 |
|---|---|
Fórmula molecular |
C11H8Br2 |
Peso molecular |
299.99 g/mol |
Nombre IUPAC |
6-bromo-1-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,7H2 |
Clave InChI |
OFUWLIWMZOLNEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)Br)C(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



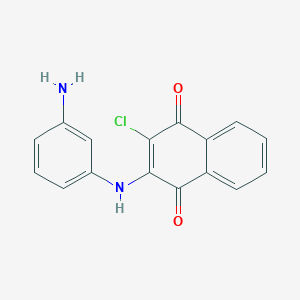
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
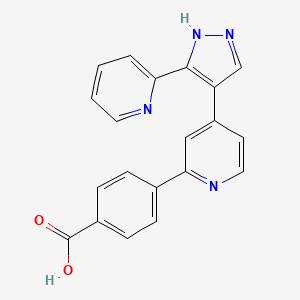



![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)
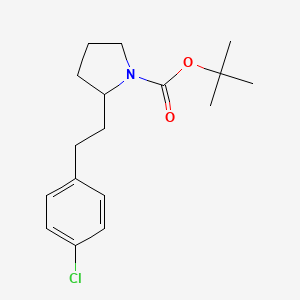
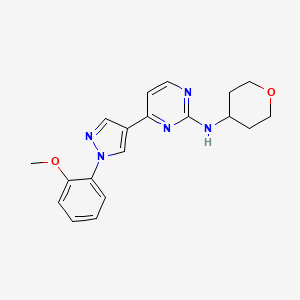
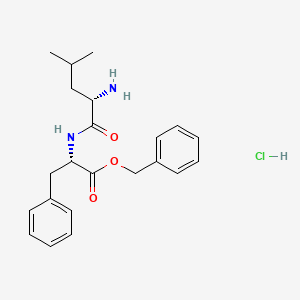
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)
